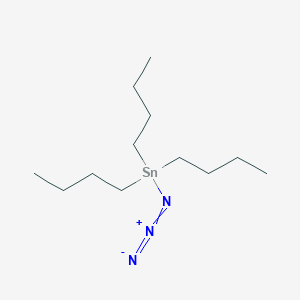

Tributyltin azide

Vue d'ensemble

Description

PD-144550, également connu sous le nom d'acide ®-3-(aminométhyl)-5-méthylhexanoïque, est un composé qui a suscité un intérêt dans divers domaines scientifiques. Il s'agit d'un dérivé de la prégabaline, un médicament bien connu utilisé pour traiter la douleur neuropathique, l'épilepsie et le trouble anxieux généralisé.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de PD-144550 implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l'intermédiaire : Le processus commence par la formation d'un composé intermédiaire par le biais d'une série de réactions impliquant l'alkylation et la réduction.

Résolution chirale : L'intermédiaire est ensuite soumis à une résolution chirale pour obtenir l'énantiomère R souhaité.

Conversion finale : L'intermédiaire résolu est ensuite converti en PD-144550 par le biais d'une série de réactions chimiques, notamment une amination et une estérification.

Méthodes de production industrielle

La production industrielle de PD-144550 suit des voies synthétiques similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de catalyseurs hautement efficaces, de conditions réactionnelles optimisées et de réacteurs à écoulement continu pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PD-144550 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir PD-144550 en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

PD-144550 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.

Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les récepteurs des neurotransmetteurs.

Médecine : PD-144550 est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de la douleur neuropathique et des troubles anxieux.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres composés précieux

Mécanisme d'action

PD-144550 exerce ses effets en interagissant avec des cibles moléculaires spécifiques dans l'organisme. Il est connu pour se lier à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage, ce qui entraîne une réduction de la libération des neurotransmetteurs excitateurs. Ce mécanisme est similaire à celui de la prégabaline, mais il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes en raison de sa stéréochimie unique .

Applications De Recherche Scientifique

Synthesis of Tetrazoles

One of the primary applications of tributyltin azide is in the synthesis of 5-substituted 1H-tetrazoles from nitriles. This reaction is catalyzed by this compound, which facilitates a [3+2] cycloaddition process. The reaction mechanism has been explored through both experimental investigations and density functional theory (DFT) calculations, demonstrating high yields and efficient work-up procedures compatible with pharmaceutical applications (less than 10 ppm residual tin concentration) .

Table 1: Reaction Conditions for Tetrazole Synthesis

| Solvent | Yield (%) |

|---|---|

| Toluene | Low |

| 1,4-Dioxane | Moderate |

| DMF | High |

| Dibutylether | High |

The choice of solvent significantly influences the yield of tetrazole products, with polar solvents generally providing better results .

Synthesis of Aryl Azides

This compound is also employed in the synthesis of aryl azides from aryl amines. This method has garnered attention due to the potential applications of aryl azides in organic and bioorganic chemistry, particularly in the development of pharmaceuticals and agrochemicals . The process typically involves the reaction of aryl amines with this compound, resulting in high yields of aryl azides, which are valuable intermediates for further synthetic transformations.

Applications in Drug Delivery Systems

In pharmaceutical technology, this compound has been investigated for its role in drug delivery systems. For instance, it has been utilized in the development of drug-loaded implants that provide controlled release over extended periods. These implants are designed to minimize side effects and improve patient compliance by delivering medication directly at the site of action .

Case Study 1: Synthesis Efficiency

A study highlighted the efficiency of this compound in synthesizing 1H-tetrazolylstilbenes from cyanostilbenes. The method demonstrated a novel approach to creating complex nitrogen-containing frameworks that are significant in medicinal chemistry .

Case Study 2: Industrial Applications

In industrial settings, this compound has been replaced by sodium azide due to toxicity concerns; however, its initial use was noted for enhancing yield and efficiency in specific applications before transitioning to safer alternatives .

Mécanisme D'action

PD-144550 exerts its effects by interacting with specific molecular targets in the body. It is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters. This mechanism is similar to that of pregabalin but may exhibit different pharmacokinetic and pharmacodynamic properties due to its unique stereochemistry .

Comparaison Avec Des Composés Similaires

PD-144550 est similaire à d'autres composés tels que la prégabaline et la gabapentine. il est unique dans sa stéréochimie spécifique, ce qui peut entraîner des activités biologiques et des effets thérapeutiques différents. Des composés similaires comprennent :

Pregabaline : L'énantiomère S de PD-144550, largement utilisé comme médicament pour la douleur neuropathique et l'épilepsie.

Gabapentine : Un autre composé apparenté utilisé pour traiter des affections similaires, mais avec un mécanisme d'action différent.

Baclofène : Un composé ayant des caractéristiques structurelles similaires, mais principalement utilisé comme relaxant musculaire

L'unicité de PD-144550 réside dans sa configuration spécifique d'énantiomère R, qui peut offrir des avantages distincts dans certaines applications thérapeutiques .

Propriétés

IUPAC Name |

tributylstannanylium;azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRTUCVPZTEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-68-3 | |

| Record name | Azidotributylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17846-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.